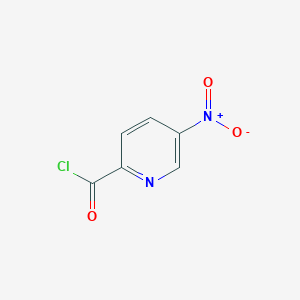

5-Nitropyridine-2-carbonyl chloride

Description

Significance of Pyridine-2-carbonyl Chloride Frameworks in Chemical Synthesis

The pyridine-2-carbonyl chloride framework is a key structural motif valued for its utility in constructing more complex molecules. google.com As bifunctional compounds, they possess both a nucleophilic pyridine (B92270) nitrogen and a highly electrophilic acyl chloride group. This duality allows for a diverse range of reactions, primarily acylations, to introduce the pyridine moiety into a target molecule.

These frameworks are integral to the synthesis of numerous pharmaceutical agents and agrochemicals. google.com The pyridine ring system is a common feature in many biologically active compounds, and the ability to readily form amide, ester, and other carbonyl-containing linkages via the acyl chloride makes these reagents indispensable tools for drug discovery and development. google.comgoogle.com The stability and reactivity profile of compounds like pyridine-2-carbonyl chloride hydrochloride make them efficient choices for chemists aiming to streamline synthetic pathways and achieve high yields of complex molecular targets. google.com

The Distinctive Role of Nitro-Substituted Pyridine Moieties in Chemical Reactivity

The introduction of a nitro group (—NO₂) onto the pyridine ring dramatically influences its chemical behavior. The nitro group is a potent electron-withdrawing group, which significantly activates the pyridine scaffold. Current time information in Winnipeg, CA. This strong deactivation of the ring towards electrophilic substitution conversely makes it highly susceptible to nucleophilic aromatic substitution (SNAr).

Specifically, a nitro group at the 5-position of a pyridine ring, as in the case of 5-Nitropyridine-2-carbonyl chloride, exerts a powerful activating effect on the positions ortho and para to it. This electronic influence facilitates the displacement of leaving groups, such as the chloride at the 2-position, by a wide range of nucleophiles. google.co.in For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with nucleophiles like ethanol (B145695) is considerably faster than the same reaction with 2-chloropyridine, a direct consequence of the additional stabilization of the reaction intermediate provided by the nitro group. google.co.in This enhanced reactivity is a cornerstone of its utility, allowing for reactions under milder conditions and with a broader scope of nucleophilic partners. The nitro group itself can also serve as a leaving group or be chemically transformed into other functional groups, such as amines, further expanding its synthetic versatility. Current time information in Winnipeg, CA.

Current Research Imperatives and Future Trajectories for this compound

While direct, extensive research on this compound is not widely published, its synthesis and reactivity can be confidently inferred from established chemical principles and data on its precursors. The logical synthetic route to this compound involves the chlorination of its corresponding carboxylic acid, 5-nitropyridine-2-carboxylic acid. This transformation is a standard procedure in organic chemistry, typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The immediate precursor, 5-nitropyridine-2-carboxylic acid, is a known compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.net Its synthesis often starts from 2-chloro-5-nitropyridine, a widely available commercial chemical. nih.gov The conversion of the chloro group to a carboxylic acid can be achieved through various methods, such as cyanation followed by hydrolysis.

The primary research imperative for this compound is its application as a highly reactive building block. The combination of the exceptionally electrophilic acyl chloride function with a pyridine ring that is activated towards nucleophilic attack presents a powerful tool for synthetic chemists.

Future research trajectories will likely focus on:

Synthesis of Novel Compound Libraries: Reacting this compound with a diverse array of nucleophiles (alcohols, amines, thiols, etc.) to rapidly generate libraries of novel compounds for biological screening.

Development of New Pharmaceuticals: The 5-nitropyridine moiety is found in various bioactive molecules. researchgate.net This reagent provides a direct route to incorporate this scaffold into new potential drug candidates, particularly in areas like anticancer and antimicrobial research.

Advanced Materials Science: The rigid, aromatic structure of the pyridine ring and the potential for creating polymeric structures via the acyl chloride group make it an interesting candidate for the development of novel polymers and functional materials.

The high reactivity, stemming from both the acyl chloride and the nitro-activated ring, defines the future potential of this compound as a key intermediate in medicinal chemistry and materials science.

Data Tables

Table 1: Properties of 2-Chloro-5-nitropyridine (Precursor)

| Property | Value | Source(s) |

| Chemical Formula | C₅H₃ClN₂O₂ | |

| Molecular Weight | 158.54 g/mol | |

| CAS Number | 4548-45-2 | |

| Appearance | Powder / Crystalline Solid | |

| Melting Point | 105-108 °C | |

| IUPAC Name | 2-chloro-5-nitropyridine | |

| SMILES | C1=CC(=NC=C1N+[O-])Cl | |

| InChIKey | BAZVFQBTJPBRTJ-UHFFFAOYSA-N |

Table 2: Properties of 5-Nitropyridine-2-carboxylic acid (Precursor)

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄N₂O₄ | nih.gov |

| Molecular Weight | 168.11 g/mol | nih.gov |

| CAS Number | 30651-24-2 | nih.gov |

| Appearance | Light Yellow Solid | nih.gov |

| Melting Point | 218-220 °C | nih.gov |

| IUPAC Name | 5-Nitropyridine-2-carboxylic acid | nih.gov |

| Solubility | Soluble in dimethyl sulfoxide (B87167) | nih.gov |

| Synonyms | 5-Nitro-2-picolinic acid | nih.gov |

Table 3: Predicted Properties of this compound

| Property | Predicted/Inferred Value | Basis |

| Chemical Formula | C₆H₃ClN₂O₃ | Derived from structure |

| Molecular Weight | 186.56 g/mol | Calculated from formula |

| Appearance | Likely a solid at room temperature | Analogy to similar structures |

| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines) | General reactivity of acyl chlorides |

| IUPAC Name | This compound | Standard nomenclature |

| Synthesis | Chlorination of 5-nitropyridine-2-carboxylic acid | Standard synthetic transformation |

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O3/c7-6(10)5-2-1-4(3-8-5)9(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCZLWEPUPSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664737 | |

| Record name | 5-Nitropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-88-9 | |

| Record name | 5-Nitropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitropyridine 2 Carbonyl Chloride and Its Precursors

Established Synthetic Pathways to 5-Nitropyridine-2-carbonyl Chloride

The synthesis of this compound can be approached through several distinct routes, each starting from different pyridine (B92270) derivatives. These pathways include direct nitration and carbonylation, as well as multi-step sequences involving key intermediates such as 2-chloro, 2-hydroxy, and 2-amino-5-nitropyridine.

Direct Routes Involving Pyridine Nitration and Subsequent Carbonylation

Direct synthetic routes to this compound that involve the initial nitration of a pyridine ring already possessing a carbonyl precursor at the 2-position are of significant interest due to their potential for atom economy. One such approach begins with picolinic acid (pyridine-2-carboxylic acid). The nitration of picolinic acid N-oxide with a mixture of sulfuric acid and fuming nitric acid can yield 4-nitropicolinic acid N-oxide. While this demonstrates the feasibility of nitrating a pyridine ring with a carboxylic acid group, controlling the regioselectivity to obtain the desired 5-nitro isomer is a critical challenge.

Following the successful nitration to yield 5-nitropyridine-2-carboxylic acid, the conversion to the final carbonyl chloride is typically achieved through the use of a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF), to facilitate the reaction. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired this compound.

Synthesis via 2-Chloropyridine Intermediates and Thionyl Chloride Conversion

A widely utilized strategy for the synthesis of this compound involves the use of 2-chloro-5-nitropyridine (B43025) as a key intermediate. This precursor is readily synthesized through several methods, including the nitration of 2-chloropyridine or the chlorination of 2-hydroxy-5-nitropyridine.

Once 2-chloro-5-nitropyridine is obtained, the next critical step is the introduction of a carbonyl group at the 2-position. This can be accomplished through a carbonylation reaction, where the chloro substituent is replaced with a carbonyl group using carbon monoxide and a suitable catalyst system, typically involving a palladium complex. This reaction would yield 5-nitropyridine-2-carboxylic acid or its ester derivative, which can then be converted to the carbonyl chloride.

The final step in this pathway is the conversion of the resulting 5-nitropyridine-2-carboxylic acid to this compound. As previously described, this is most commonly achieved by treatment with thionyl chloride. The reaction is generally high-yielding and provides the desired product in good purity after removal of the excess reagent and byproducts.

Preparation from 2-Hydroxy-5-nitropyridine using Chlorinating Agents

The synthesis of this compound can also commence from 2-hydroxy-5-nitropyridine. This precursor can be prepared by the diazotization of 2-amino-5-nitropyridine followed by hydrolysis. A one-pot synthesis method has been developed where 2-aminopyridine is first nitrated in concentrated sulfuric acid, and then, without isolation of the intermediate, treated with sodium nitrite to yield 2-hydroxy-5-nitropyridine. chemicalbook.com

With 2-hydroxy-5-nitropyridine in hand, a common route to the final product involves its conversion to 2-chloro-5-nitropyridine. This is typically achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For instance, heating 2-hydroxy-5-nitropyridine with a mixture of phosphorus oxychloride and phosphorus pentachloride at elevated temperatures can afford 2-chloro-5-nitropyridine in high yield. chemicalbook.com

Following the synthesis of 2-chloro-5-nitropyridine, the synthetic sequence would then proceed as described in section 2.1.2, involving a carbonylation step to introduce the carboxylic acid functionality, followed by conversion to the carbonyl chloride with a reagent such as thionyl chloride.

| Starting Material | Reagents | Intermediate | Yield (%) |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 2-Chloro-5-nitropyridine | 95.3 |

Multi-step Synthetic Sequences Initiated from 2-Amino-5-nitropyridine

A versatile and frequently employed pathway to this compound begins with 2-amino-5-nitropyridine. This starting material is readily available through the nitration of 2-aminopyridine using a mixture of concentrated nitric and sulfuric acids. chemicalbook.comguidechem.com The reaction conditions can be controlled to favor the formation of the 5-nitro isomer. chemicalbook.comguidechem.com

From 2-amino-5-nitropyridine, a Sandmeyer reaction can be utilized to introduce a cyano group at the 2-position, yielding 2-cyano-5-nitropyridine. This reaction typically involves the diazotization of the amino group with sodium nitrite in an acidic medium, followed by treatment with a copper(I) cyanide salt.

The subsequent step is the hydrolysis of the nitrile group of 2-cyano-5-nitropyridine to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating with a strong acid like hydrochloric acid or a strong base like sodium hydroxide. This hydrolysis step yields the crucial intermediate, 5-nitropyridine-2-carboxylic acid.

Finally, the conversion of 5-nitropyridine-2-carboxylic acid to the target molecule, this compound, is accomplished using a chlorinating agent such as thionyl chloride, as detailed in the preceding sections.

| Starting Material | Reagents | Intermediate | Yield (%) |

| 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | 2-Amino-5-nitropyridine | 85.7 |

| 2-Amino-5-nitropyridine | 1. NaNO₂, HCl 2. CuCN | 2-Cyano-5-nitropyridine | - |

| 2-Cyano-5-nitropyridine | H₃O⁺ or OH⁻, Δ | 5-Nitropyridine-2-carboxylic acid | - |

| 5-Nitropyridine-2-carboxylic acid | SOCl₂ | This compound | - |

Advanced Methods Utilizing 2-Halogenated Acrylate Derivatives

More recent and innovative approaches to the synthesis of precursors for this compound have focused on avoiding harsh nitrating conditions. One such method utilizes 2-halogenated acrylate derivatives as the starting material to construct the nitropyridine ring system. google.com

This pathway involves the condensation of a 2-halogenated acrylate, such as methyl 2-bromoacrylate, with nitromethane and triethyl orthoformate. This is followed by a cyclization reaction with ammonia (B1221849) to form 2-hydroxy-5-nitropyridine. google.com This method is advantageous as it avoids the use of strong nitrating acids and the formation of isomeric byproducts, leading to a safer and more selective process. google.com

Once 2-hydroxy-5-nitropyridine is synthesized via this route, it can be converted to 2-chloro-5-nitropyridine using chlorinating agents like phosphorus oxychloride and phosphorus pentachloride. google.com Subsequently, the synthesis would follow the established pathways of carbonylation and conversion to the carbonyl chloride to yield the final product.

| Starting Material | Key Steps | Intermediate | Overall Yield (%) |

| Methyl 2-bromoacrylate | 1. Condensation with nitromethane and triethyl orthoformate 2. Cyclization with ammonia | 2-Hydroxy-5-nitropyridine | 86.4 |

Optimization and Green Chemistry Considerations in Synthesis

Efforts to optimize the synthesis of this compound and its precursors are focused on improving yields, reducing waste, and employing safer and more environmentally benign reagents and conditions. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including nitropyridines.

Key areas of optimization include:

Solvent Selection: The use of hazardous and volatile organic solvents is a significant concern. Research is ongoing to replace traditional solvents with greener alternatives such as ionic liquids or to develop solvent-free reaction conditions.

Atom Economy: Synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product are preferred. The use of 2-halogenated acrylates, for example, offers a high atom economy approach to the pyridine ring. google.com

Waste Reduction: Traditional nitration reactions often generate large amounts of acidic wastewater, which is challenging and costly to treat. rasayanjournal.co.in The development of alternative nitration methods or non-nitration-based routes is a key goal. One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can also significantly reduce waste and improve efficiency. chemicalbook.com

Safer Reagents: The use of highly toxic and hazardous reagents is a major safety concern. For instance, replacing harsh chlorinating agents with milder and more selective alternatives is an area of active research.

By focusing on these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

High-Yield Preparation Strategies for 2-Chloro-5-nitropyridine

More contemporary strategies avoid the direct nitration of the pyridine ring, leading to improved yields and operational safety. One high-yield method starts with a 2-halogenated acrylate, which is condensed with nitromethane and triethyl orthoformate, followed by cyclization to form 2-hydroxy-5-nitropyridine. google.com This intermediate is then chlorinated using agents like phosphorus oxychloride and phosphorus pentachloride to produce 2-chloro-5-nitropyridine in high yields. google.com A reported synthesis using this approach achieved a yield of 89.5% with a purity of 99.5%. google.com

Another innovative approach utilizes 2-nitroacetaldehyde acetal as the starting material to prepare 2-hydroxy-5-nitropyridine, which is then converted to the final chlorinated product. google.com This method is advantageous as it avoids the use of mixed acids for nitration, reducing wastewater generation and improving safety. google.com

The traditional route involves three main steps: nitration of 2-aminopyridine, hydrolysis of the resulting 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine, and finally, chlorination. google.comdissertationtopic.net The chlorination of 2-hydroxy-5-nitropyridine is typically achieved with reagents like phosphorus oxychloride, often in combination with phosphorus pentachloride or in the presence of N,N-diethylaniline and tetraethylammonium chloride. google.comguidechem.comchemicalbook.com

Comparison of Synthetic Strategies for 2-Chloro-5-nitropyridine

| Strategy | Starting Materials | Key Steps | Reported Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Traditional Method | 2-Aminopyridine | 1. Nitration (Mixed Acid) 2. Diazotization/Hydrolysis 3. Chlorination (POCl₃) | 41.1% (overall) dissertationtopic.net | Utilizes readily available starting material. | Forms 2-amino-3-nitropyridine byproduct, uses harsh nitrating acids, generates significant wastewater. google.comgoogle.com |

| Acyclic Precursor Method 1 | 2-Halogenated acrylate, Nitromethane | 1. Condensation 2. Cyclization 3. Chlorination (POCl₃/PCl₅) | 89.5% google.com | High yield and purity, avoids direct nitration, milder conditions, high safety. google.com | Requires specific acyclic precursors. |

| Acyclic Precursor Method 2 | 2-Nitroacetaldehyde acetal | 1. Cyclization to 2-hydroxy-5-nitropyridine 2. Chlorination | High google.com | Cheap raw materials, avoids diazotization and mixed acid nitration, environmentally friendly. google.com | Involves multiple steps from the initial raw material. |

Regioselective Control in Nitration and Functionalization Steps

To overcome this, modern synthetic strategies focus on constructing the pyridine ring with the desired substitution pattern already established. The method starting from 2-halogenated acrylates and nitromethane is a prime example of achieving regioselective control. google.com By building the ring from these acyclic precursors, the nitro group is unambiguously placed at the 5-position relative to the eventual chlorine atom, thereby circumventing the problematic nitration step and ensuring the formation of a single desired isomer. google.comgoogle.com

The inherent electronic properties of the pyridine ring and its substituents also play a crucial role. The 2-chloro substituent, for instance, has been shown to have a notable effect on the regioselectivity of subsequent metalation and functionalization reactions on the pyridine ring. mdpi.com Understanding these electronic influences is key to designing synthetic routes that selectively target a specific position on the pyridine scaffold. mdpi.com

Catalytic Approaches in Precursor Synthesis

The use of catalysts is integral to enhancing the efficiency and selectivity of synthetic routes toward 2-chloro-5-nitropyridine precursors. Both Lewis acid and organic base catalysts have been employed effectively in key reaction steps.

In the synthesis pathway starting from 2-halogenated acrylates, a Lewis acid such as stannic chloride is used to catalyze the condensation reaction. google.com Similarly, organic base catalysts are employed to facilitate addition and cyclization reactions. google.com Notably, 1,8-Diazabicycloundec-7-ene (DBU), a non-nucleophilic base, is utilized in the initial condensation step between nitromethane and methyl 2-bromoacrylate. google.com Other organic bases like piperidine and 4-dimethylaminopyridine can also serve as catalysts in these transformations. google.com These catalysts operate under mild conditions and are effective in small quantities, making the process more efficient and suitable for large-scale production. google.comgoogle.com

Catalysts in Precursor Synthesis

| Catalyst | Catalyst Type | Reaction Step | Function |

|---|---|---|---|

| Stannic Chloride (SnCl₄) | Lewis Acid | Condensation of addition product with trimethyl orthoformate. google.com | Activates the substrate to facilitate the reaction. |

| 1,8-Diazabicycloundec-7-ene (DBU) | Organic Base | Addition reaction between nitromethane and 2-halogenated acrylate. google.comgoogle.com | Promotes the initial Michael addition. |

| Piperidine | Organic Base | Addition/Cyclization reactions. google.com | Acts as a basic catalyst to facilitate ring formation. |

| 4-Dimethylaminopyridine (DMAP) | Organic Base | Addition/Cyclization reactions. google.com | Serves as a nucleophilic or basic catalyst. |

Reaction Mechanisms and Reactivity Profiles of 5 Nitropyridine 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Group

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. masterorganicchemistry.compressbooks.publibretexts.org This reactivity is attributed to the excellent leaving group ability of the chloride ion. pressbooks.pubpearson.com The general mechanism for these reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion, resulting in the substitution product. masterorganicchemistry.compressbooks.pub

5-Nitropyridine-2-carbonyl chloride reacts with primary and secondary amines to yield the corresponding amides. cognitoedu.orglumenlearning.com This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine's nitrogen atom attacks the electrophilic carbonyl carbon. cognitoedu.org This initial attack forms a tetrahedral intermediate, which then eliminates a chloride ion to form the stable amide product. youtube.com The reaction is typically vigorous and can occur at room temperature. cognitoedu.orglibretexts.org The general reaction is as follows:

This compound + R-NH₂ → 5-Nitro-N-R-pyridine-2-carboxamide + HCl

The resulting amides are significantly weaker bases than the precursor amines due to the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group. cognitoedu.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | 5-Nitro-N-R-pyridine-2-carboxamide |

| This compound | Secondary Amine (R₂NH) | 5-Nitro-N,N-R₂-pyridine-2-carboxamide |

The reaction of this compound with alcohols, a process known as alcoholysis, produces esters. libretexts.orglibretexts.org This nucleophilic acyl substitution is a versatile method for ester synthesis. libretexts.org The reaction is often vigorous at room temperature. libretexts.org The general equation for this esterification is:

This compound + R-OH → 5-Nitropyridine-2-carboxylate ester + HCl

The reaction between an acyl chloride and an alcohol is generally faster and more efficient than the esterification of a carboxylic acid with an alcohol. libretexts.orgchemguide.co.uk

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol (R-OH) | Ethyl 5-nitropyridine-2-carboxylate (if R=Ethyl) |

In the presence of water, this compound undergoes hydrolysis to form 5-Nitropyridine-2-carboxylic acid. thermofisher.comsynquestlabs.com This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org The reaction proceeds through the formation of a tetrahedral intermediate which then eliminates HCl. libretexts.org

The resulting 5-Nitropyridine-2-carboxylic acid is a stable compound. thermofisher.comsynquestlabs.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Water (H₂O) | 5-Nitropyridine-2-carboxylic acid |

Transformations of the Nitro Group

The nitro group of this compound can be chemically transformed, most notably through reduction.

The nitro group can be reduced to an amino group, yielding 5-aminopyridine-2-derivatives. nih.govorgosolver.com This reduction is a common and important transformation in organic synthesis. sci-hub.st A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using Pd/C or Raney nickel), and metal/acid combinations (e.g., Fe/acetic acid or SnCl₂). wikipedia.orgchemeurope.comcommonorganicchemistry.com The choice of reducing agent can be crucial to avoid the reduction of other functional groups present in the molecule. sci-hub.stscispace.com For instance, catalytic hydrogenation with Raney nickel is often preferred when the molecule contains halogens that could be removed by Pd/C. commonorganicchemistry.com

The resulting 5-aminopyridine derivatives are valuable intermediates in the synthesis of various compounds. nih.govnih.gov

| Starting Material | Reagent | Product |

| 5-Nitropyridine derivative | H₂, Pd/C | 5-Aminopyridine derivative |

| 5-Nitropyridine derivative | Fe, Acetic Acid | 5-Aminopyridine derivative |

| 5-Nitropyridine derivative | SnCl₂ | 5-Aminopyridine derivative |

Pyridine (B92270) Ring Reactivity and Substituent Effects

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the nitro group. uoanbar.edu.iqresearchgate.net This deactivation makes the ring less susceptible to electrophilic substitution compared to benzene (B151609). uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring enhances its reactivity towards nucleophilic substitution. uoanbar.edu.iqabertay.ac.uk The presence of the nitro group, particularly at the 5-position, further activates the ring for nucleophilic attack, especially at the 2- and 6-positions. abertay.ac.uk Halogens at the 2- and 4-positions of a pyridine ring are readily displaced by nucleophiles, and this reactivity is enhanced by the presence of an electron-withdrawing group like a nitro group. abertay.ac.uk For example, the reaction of 2-chloro-5-nitropyridine (B43025) with ethanol (B145695) is significantly faster than that of 2-chloropyridine. abertay.ac.uk

Nucleophilic Aromatic Substitution on Related Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for halogenated pyridines. The electronegative nitrogen atom in the pyridine ring makes the ring electron-deficient and thus more susceptible to nucleophilic attack than benzene. This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen atom.

The mechanism proceeds via a two-step addition-elimination sequence. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is paramount to the reaction's feasibility. For attack at the C2 or C4 positions, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.compearson.com This is not possible when attack occurs at the C3 or C5 positions. stackexchange.comquimicaorganica.org Consequently, nucleophilic substitution is strongly favored at the 2- and 4-positions. gcwgandhinagar.com

In the case of this compound, the pyridine ring is further activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group. This group, positioned para to the C2 carbon, provides additional resonance stabilization for the anionic intermediate formed upon nucleophilic attack at C2. The activating influence of substituents in related systems has been shown to decrease in the order ortho > meta > para relative to the reaction center. rsc.org Therefore, a nucleophile will readily displace the chloride at the C2 position of this compound.

| Substrate Position of Halogen | Activating/Deactivating Factors | Reactivity towards SNAr |

|---|---|---|

| 2-Chloropyridine | Nitrogen atom (ortho) | Activated |

| 3-Chloropyridine | Nitrogen atom (meta) | Not significantly activated |

| 4-Chloropyridine | Nitrogen atom (para) | Activated |

| 2-Chloro-5-nitropyridine | Nitrogen atom (ortho), Nitro group (para) | Strongly Activated |

Electrophilic Aromatic Substitution Activation and Deactivation Patterns

In contrast to its reactivity with nucleophiles, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (EAS). The electronegative nitrogen atom withdraws electron density from the ring, making it a poor nucleophile to attack an incoming electrophile. youtube.comquimicaorganica.org This deactivating effect is comparable to that of a nitro group on a benzene ring. youtube.com Furthermore, the acidic conditions often required for EAS reactions lead to the protonation of the pyridine nitrogen. youtube.comrsc.org This creates a pyridinium (B92312) ion, which is even more strongly deactivated.

For an un-substituted pyridine, if an EAS reaction can be forced to occur under harsh conditions, the substitution happens primarily at the C3 (meta) position. quimicaorganica.orgvaia.com This is because the cationic intermediates formed from attack at C2 or C4 have a resonance structure that places a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. quimicaorganica.orgvaia.com The intermediate from C3 attack avoids this destabilizing arrangement. vaia.com

The compound this compound is exceptionally deactivated towards electrophilic aromatic substitution. The ring system suffers from the cumulative electron-withdrawing effects of:

The pyridine nitrogen atom.

The C5 nitro group.

The C2 carbonyl chloride group.

All three of these features reduce the electron density of the aromatic ring, making an electrophilic attack extremely difficult. Any potential reaction would be directed to the only available position, C4, but the energy barrier for such a transformation would be exceptionally high.

Kinetic and Mechanistic Investigations of Reaction Pathways

Studies on Reaction Rates and Solvent Effects in Aminolysis

The most significant reaction pathway for this compound involves nucleophilic attack at the carbonyl carbon of the acyl chloride group. Aminolysis, the reaction with a primary or secondary amine to form an amide, is a key example of this reactivity. youtube.com This reaction proceeds via a nucleophilic acyl substitution mechanism, typically involving a tetrahedral intermediate. youtube.com

The reactivity of acyl chlorides is governed by the electrophilicity of the carbonyl carbon. libretexts.org The electron-withdrawing 5-nitropyridinyl group attached to the carbonyl function in this compound significantly enhances the partial positive charge on the carbonyl carbon. This inductive and resonance withdrawal makes the compound highly reactive towards nucleophiles like amines, likely more so than a simple benzoyl chloride.

Solvent choice has a profound impact on the rates of aminolysis reactions. The effect of the solvent depends on its ability to stabilize the reactants, the tetrahedral intermediate, and the transition states leading to them.

Nonpolar, aprotic solvents (e.g., hexane, toluene) offer minimal stabilization for charged intermediates or transition states, often leading to slower reaction rates.

Polar, aprotic solvents (e.g., DMF, DMSO, acetonitrile) can solvate cationic species and have a significant effect on the reaction rates, though the specific effects can be complex.

Polar, protic solvents (e.g., alcohols, water) can solvate both anions and cations and can participate in hydrogen bonding with the amine and the intermediate. While they can facilitate the reaction, they may also react with the acyl chloride themselves in a competing solvolysis reaction (e.g., alcoholysis or hydrolysis). libretexts.orgyoutube.com

| Solvent Type | General Effect on Aminolysis Rate | Rationale |

|---|---|---|

| Nonpolar Aprotic (e.g., Toluene) | Generally Slow | Poor stabilization of charged transition states and intermediates. |

| Polar Aprotic (e.g., Acetonitrile) | Variable / Moderate to Fast | Can stabilize charged species, facilitating charge separation in the transition state. |

| Polar Protic (e.g., Ethanol) | Fast (but with complications) | Stabilizes charged species through H-bonding; however, can act as a competing nucleophile (solvolysis). |

Analysis of Isokinetic Relationships in Nucleophilic Processes

An isokinetic relationship (IKR) provides strong evidence that a series of reactions proceeds through the same mechanism. It is observed when the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) for a series of related reactions (e.g., aminolysis with different amines or in different solvents) are linearly correlated. The slope of this line is the isokinetic temperature (T_iso).

The existence of an IKR implies a common mechanistic pathway across the reaction series. While specific kinetic studies detailing an IKR for the aminolysis of this compound are not widely published, this type of analysis is a standard tool for mechanistic elucidation in physical organic chemistry. For instance, an IKR has been established for a series of 72 nucleophilic substitution reactions involving the thiosulfate (B1220275) anion in various aqueous-organic media, confirming a consistent mechanism. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Diverse Roles in Medicinal Chemistry and Pharmaceutical Synthesis

In the pharmaceutical industry, the quest for novel therapeutic agents with high efficacy and specificity is perpetual. 5-Nitropyridine-2-carbonyl chloride and its parent compound, 2-chloro-5-nitropyridine (B43025), serve as critical starting materials and intermediates in the synthesis of a diverse array of biologically active compounds. nih.govnih.govchemimpex.com The nitropyridine scaffold is recognized as a privileged structure in drug design, appearing in various pharmaceuticals. nih.govresearchgate.net

The pyridine (B92270) nucleus is a fundamental framework in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities. researchgate.net this compound acts as a key intermediate, enabling the introduction of the 5-nitropyridinyl-2-carbonyl moiety into larger molecules through reactions with nucleophiles such as amines, alcohols, and phenols. This process is fundamental to creating libraries of novel compounds for biological screening. The nitro group itself is significant; it facilitates reactions with nucleophilic reagents and can later be chemically modified, for instance, by reduction to an amino group, which opens pathways to further functionalization and the development of fused heterocyclic systems. nih.gov This synthetic potential allows chemists to systematically alter molecular structures to optimize their therapeutic properties.

Nitropyridine derivatives are not only intermediates but also form the core of many therapeutic agents. nih.govnih.gov The presence of the nitro group can be crucial for the biological activity of the final drug molecule. Compounds derived from nitropyridines, including those synthesized using this compound, have been developed as antitumor, antibacterial, antifungal, and antiviral agents. nih.govnih.gov For example, 2-chloro-5-nitropyridine, a direct precursor, is used in the synthesis of various pharmaceuticals, including antibiotics. pmarketresearch.comgoogle.com The versatility of the nitropyridine scaffold allows it to be incorporated into a wide range of molecular architectures designed to interact with specific biological targets. chemimpex.com

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery. Nitropyridine derivatives have been successfully utilized in the synthesis of potent kinase inhibitors. nih.gov

Janus Kinase 2 (JAK2) Inhibitors : Researchers have synthesized a series of potent inhibitors of JAK2, a non-receptor tyrosine kinase. nih.gov The synthesis involved oxidizing a substituted nitropyridine to a carboxylic acid, which was then coupled with aromatic amines. The resulting compounds showed significant inhibitory activity against JAK2, with some exhibiting IC₅₀ values in the low micromolar range (8.5–12.2 µM). nih.gov

Glycogen Synthase Kinase-3 (GSK3) Inhibitors : A novel series of heterocyclic compounds that inhibit GSK3, a kinase involved in various cellular signaling pathways, were developed using a nitropyridine derivative as a key starting material. nih.gov The synthesis involved a sequence of substitution, reduction, and acylation reactions to build the complex inhibitor. The most active compound in this series demonstrated an exceptionally low IC₅₀ value of 8 nM. nih.gov

The development of such inhibitors highlights the importance of the nitropyridine framework in designing molecules that can precisely target specific enzyme active sites. nih.govpmarketresearch.com

| Target Kinase | Precursor Type | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Janus Kinase 2 (JAK2) | 2-Chloro-5-methyl-3-nitropyridine derivative | 8.5–12.2 µM | nih.gov |

| Glycogen Synthase Kinase-3 (GSK3) | 2,6-Dichloro-3-nitropyridine derivative | 8 nM | nih.gov |

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the development of new antimalarial agents. nih.gov Quinoline-based drugs have historically been the cornerstone of antimalarial chemotherapy. mdpi.com More recently, hybrid molecules incorporating nitropyridyl fragments have shown promise. nih.gov For instance, compounds linking a chloroquine (B1663885) fragment with a 2-chloro-5-nitropyridine derivative have demonstrated potent antimalarial activity, with some showing IC₅₀ values below 5 nM. nih.gov The synthesis involves reacting the chloroquine derivative with the nitropyridine in the presence of a base. nih.gov Other heterocyclic systems derived from nitropyridines, such as pyrazolines, are also being explored for their antimalarial potential. tjpr.org

Molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) require specialized radiolabeled probes to visualize and quantify biological processes in vivo. The development of these imaging agents is a key area of radiopharmaceutical chemistry. nih.gov Nitro-containing compounds, particularly nitroimidazoles, have been extensively developed as imaging probes for detecting hypoxia (low oxygen levels) in tumors. researchgate.net The underlying principle can be extended to nitropyridine derivatives. The electron-deficient nature of the nitropyridine ring makes it a candidate for incorporation into fluorescent probes. For example, molecules containing a 3,5-dinitropyridine (B58125) moiety have been prepared and shown to act as fluorescent sensors for detecting biothiols. nih.gov This suggests that this compound could be a valuable synthon for creating novel imaging agents and diagnostic tools, where the nitro group serves as a reporter or modulates the properties of the probe. nih.govresearchgate.net

Utility in Agrochemical Development

Beyond pharmaceuticals, the 5-nitropyridine scaffold is crucial in the agrochemical industry for the development of products that protect crops and enhance agricultural productivity. chemimpex.compmarketresearch.com 2-Chloro-5-nitropyridine, the precursor to the title compound, is a well-established intermediate in the synthesis of fungicides, herbicides, and insecticides. nih.govpmarketresearch.comgoogle.com

For instance, new series of insecticides have been developed from 2-chloro-5-nitropyridine through nucleophilic substitution of the chlorine atom with various hydroxyl compounds. nih.gov Two such derivatives demonstrated significant efficacy against agricultural pests like the armyworm (Mythimna separata), diamondback moth (Plutella xylostella), and tobacco cutworm (Spodoptera litura), with median lethal concentration (LD₅₀) values ranging from 4 to 12 mg/L. nih.gov The versatility of the nitropyridine core allows for the creation of diverse chemical structures, leading to the discovery of new active ingredients for crop protection. pmarketresearch.com

| Agrochemical Type | Precursor | Target Pests/Purpose | Reference |

|---|---|---|---|

| Insecticide | 2-Chloro-5-nitropyridine | Mythimna separata, Plutella xylostella, Spodoptera litura | nih.gov |

| Herbicide | 2-Chloro-5-nitropyridine | General weed control | pmarketresearch.com |

| Fungicide | 2-Chloro-5-nitropyridine | Fungal crop diseases | chemimpex.compmarketresearch.com |

| Bactericide | 2-Chloro-5-nitropyridine | Bacterial plant pathogens | google.com |

Formation of Derivatives for Herbicidal and Fungicidal Applications

In the agricultural sector, derivatives of this compound are instrumental in the creation of new herbicides and fungicides. For instance, the reaction of 2-alkynylbenzamides, which can be synthesized using palladium iodide-based catalysis, can lead to isobenzofuranimine derivatives that have demonstrated herbicidal activity. mdpi.com Similarly, the synthesis of rhein (B1680588) derivatives has shown promise in developing potential agricultural fungicides. mdpi.com These derivatives have exhibited excellent curative and protective activities against issues like wheat powdery mildew. mdpi.com Research has also indicated that certain rhein amino acid derivatives can be used safely on crops such as rice and rape, as they significantly reduce phytotoxicity. mdpi.com Furthermore, these derivatives have shown the ability to circumvent resistance development in some fungal strains. mdpi.com

Role in the Synthesis of Novel Insecticides

The pyridine scaffold, a core component of this compound, is a key feature in many modern insecticides. nih.gov Neonicotinoids, a major class of insecticides used to control pests like aphids, are often pyridine derivatives. mdpi.comresearchgate.net Researchers are actively designing and synthesizing novel compounds based on existing insecticides like Flupyrimin (FLP) to create more effective and, in some cases, less toxic alternatives. mdpi.com By modifying the chemical structure, scientists have been able to develop compounds with significant insecticidal activity against soybean aphids, while also exhibiting low toxicity to crucial pollinators like bees. mdpi.com

Contributions to Advanced Materials and Nanotechnology

The application of this compound extends beyond agriculture into the realm of materials science and nanotechnology, where it serves as a fundamental component in creating materials with specialized properties.

Incorporation into Organic Compounds for Light-Emitting Diodes (OLEDs)

Transition metal-carbene complexes, which can incorporate pyridine-based ligands, are being explored for their use in organic light-emitting diodes (OLEDs). google.com These complexes can function as light-emitting substances, contributing to the electroluminescence in the visible part of the electromagnetic spectrum. google.com The development of such materials is crucial for advancing OLED technology, particularly in achieving a wider and more efficient range of emitted colors. google.com

Building Block for the Synthesis of Nanomaterials with Specific Properties

The term "building block" aptly describes the role of this compound in nanotechnology. Its chemical structure and reactivity allow for its incorporation into larger, more complex nanostructures. While direct public research on this compound in nanomaterials is not extensively detailed, the broader class of pyridine derivatives is known to be fundamental in constructing such materials.

Development of Novel Materials with Electronic or Optical Characteristics

Derivatives of nitropyridine, such as 2-amino-5-nitro pyridinium (B92312) chloride (2A5NPCl), have been shown to possess significant third-order nonlinear optical (NLO) properties. researchgate.net These properties are essential for applications in optical limiting, which is vital for protecting sensitive optical components from damage by high-powered lasers. researchgate.net Crystals of 2A5NPCl are highly transparent over a broad optical window and exhibit strong self-defocusing refraction, making them suitable for use in optical signal processors and laser safety devices. researchgate.net

Research in Catalysis and Ligand Design

The pyridine moiety is a common structural motif in ligands used for catalysis. While specific research detailing the direct use of this compound in catalysis and ligand design is not widely published, the broader family of pyridine-containing compounds is extensively studied in this context. Palladium iodide-based catalysts, for example, are effective in a variety of carbonylation reactions, which are fundamental processes in industrial chemistry for creating valuable carbonylated compounds. mdpi.com

Exploration as a Ligand in Transition Metal Catalysis Systems

The utility of pyridine derivatives as ligands in transition metal catalysis is a cornerstone of modern organometallic chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to coordinate with a metal center and influence its catalytic activity. The electronic properties of the pyridine ring, and consequently its effectiveness as a ligand, can be finely tuned by the presence of various substituents.

In the case of this compound, the strong electron-withdrawing nature of the nitro group (-NO₂) at the 5-position and the carbonyl chloride group (-COCl) at the 2-position significantly reduces the electron density on the pyridine ring. This electronic modification makes the nitrogen atom a weaker Lewis base compared to unsubstituted pyridine. While comprehensive studies detailing the direct use of this compound as a ligand are limited, the broader class of nitropyridines has been explored in the context of creating electronically modified ligands. The primary role of such ligands is often to modulate the electronic environment of a metal catalyst, thereby affecting its reactivity, selectivity, and stability.

The carbonyl chloride group is highly reactive and susceptible to nucleophilic attack, which can be exploited to synthesize more complex ligand structures. For instance, reaction with amines or alcohols would yield amides or esters, respectively. These new derivatives, incorporating the 5-nitropyridinyl moiety, could then be investigated as potential ligands in various catalytic systems. The inherent reactivity of the acyl chloride function, however, may also present challenges in terms of ligand stability under certain catalytic conditions.

Enhancement of Chemical Reaction Efficiencies through Catalytic Modifications

The modification of existing catalytic systems to enhance reaction efficiencies is a continuous effort in chemical research. One strategy involves the introduction of additives or modifiers that can interact with the catalyst or substrates to improve yield, reduce reaction times, or increase selectivity.

While there is no direct evidence of this compound itself being used as a catalytic modifier, its derivatives could theoretically play such a role. The reactivity of the nitro group is a key aspect in this context. For example, the nitro group in related compounds, such as 2-chloro-5-nitropyridine, is known to be a viable leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the synthesis of a wide array of substituted pyridines which could then be evaluated for their ability to modify catalytic processes.

Furthermore, the nitro group can be reduced to an amino group. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). The resulting 5-aminopyridine-2-carboxylic acid derivatives would possess different electronic and coordination properties, potentially serving as catalyst modifiers or precursors to new ligands.

Application in Suzuki-Miyaura Coupling as a Precursor to Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryls. A key component of this reaction is the organoboron reagent, typically a boronic acid or a boronic ester.

The direct application of this compound as a precursor to organoboron reagents for Suzuki-Miyaura coupling is not a standard or documented synthetic route. The preparation of pyridinylboronic acids and esters generally involves methods such as the metal-halogen exchange of halopyridines followed by borylation, or palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents.

However, this compound can be converted to derivatives that are suitable for these transformations. For instance, the carbonyl chloride can be transformed into other functional groups, or the entire molecule can be used to build more complex structures which are then subjected to borylation. A more direct, albeit less common, hypothetical pathway could involve the conversion of the carbonyl chloride to a different functional group that facilitates a subsequent C-H borylation at another position on the pyridine ring, though this would likely be a complex and multi-step process.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of a molecule. For 5-Nitropyridine-2-carbonyl chloride, these studies provide a foundational understanding of its geometry, vibrational modes, and electronic landscape.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound analogues like 2-Chloro-5-nitropyridine (B43025), DFT calculations, specifically using the B3LYP functional with a 6-31+G(d,p) basis set, have been employed to determine the optimized molecular geometry. researchgate.net These calculations predict the most stable three-dimensional arrangement of atoms by minimizing the total energy of the molecule.

For a related compound, 2-amino-3-methyl-5-nitropyridine, DFT calculations at the B3LYP/cc-pVTZ level revealed that the molecule possesses a C1 point group symmetry. nih.gov The bond lengths and angles are influenced by the substituent groups on the pyridine (B92270) ring. For instance, the introduction of a methyl and an amine group can lead to steric repulsion, causing distortions in the C-C bond distances within the pyridine ring. nih.gov Similarly, for this compound, the geometry is expected to be influenced by the electron-withdrawing nitro group and the carbonyl chloride moiety.

Table 1: Representative Optimized Geometrical Parameters for a Nitropyridine Analogue (2-Chloro-5-nitropyridine) Note: This data is for an analogous compound and serves as an illustrative example.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Cl | 1.73 |

| N-O (nitro) | 1.22 |

| C-N (nitro) | 1.48 |

| C=O | - |

| C-C (ring) | 1.38 - 1.39 |

| C-N (ring) | 1.33 - 1.34 |

| ∠(O-N-O) | 124.0 |

Simulated Vibrational Spectroscopic Analysis (FTIR, FT-Raman)

Theoretical vibrational analysis provides a powerful tool for interpreting experimental spectroscopic data. For analogues of this compound, DFT calculations have been used to compute the harmonic vibrational frequencies, which correspond to the peaks observed in Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectra. researchgate.netnih.gov These calculations help in the assignment of specific vibrational modes to the observed spectral bands. nih.gov

For instance, in the study of 2-Chloro-5-nitropyridine, the theoretical vibrational spectra were calculated and compared with experimental data to provide a detailed understanding of the fundamental vibrational modes. researchgate.net Similarly, for 2-amino-3-methyl-5-nitropyridine, a complete vibrational assignment was carried out using potential energy distribution (PED) analysis. nih.gov

Table 2: Selected Theoretical Vibrational Frequencies for a Nitropyridine Analogue (2-Chloro-5-nitropyridine) Note: This data is for an analogous compound and serves as an illustrative example.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching | 3100 - 3000 |

| C=C stretching (ring) | 1600 - 1450 |

| NO₂ asymmetric stretching | ~1530 |

| NO₂ symmetric stretching | ~1350 |

| C-N stretching | 1300 - 1200 |

Electronic Structure Analysis, Including HOMO-LUMO Gap and Band Gap Energy

The electronic properties of a molecule are crucial for understanding its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov

For analogues like 2-Chloro-5-nitropyridine and 2-amino-3-methyl-5-nitropyridine, the HOMO-LUMO gap has been calculated using DFT. researchgate.netnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. The energies of these orbitals and the resulting band gap are critical in predicting the electronic absorption spectra of the compound. nih.gov

Table 3: Theoretical Electronic Properties for a Nitropyridine Analogue (2-Chloro-5-nitropyridine) Note: This data is for an analogous compound and serves as an illustrative example.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.net This method has been successfully applied to analogues of this compound, such as 2-Chloro-5-nitropyridine and 2-hydroxy-5-nitropyridine, to predict their ¹H and ¹³C NMR spectra. researchgate.netelsevierpure.com The calculated chemical shifts are then compared with experimental data to confirm the molecular structure. elsevierpure.com

Table 4: Representative Theoretical ¹³C NMR Chemical Shifts for a Nitropyridine Analogue (2-Chloro-5-nitropyridine) Note: This data is for an analogous compound and serves as an illustrative example.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C2 (adjacent to Cl) | ~150 |

| C3 | ~125 |

| C4 | ~140 |

| C5 (adjacent to NO₂) | ~135 |

Advanced Molecular Orbital Analysis

Beyond the basic electronic structure, more advanced analyses can provide deeper insights into the bonding and charge distribution within the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, charge delocalization, and hyperconjugative effects. nih.gov This analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) surface map would be crucial for understanding the reactive behavior of this compound. This analysis visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, it would be anticipated that the electronegative oxygen atoms of the nitro group and the carbonyl chloride group, as well as the nitrogen atom in the pyridine ring, would exhibit negative potential (typically colored red or yellow). Conversely, the hydrogen atoms and the regions around the carbonyl carbon and the carbon attached to the nitro group would likely show positive potential (blue), highlighting them as potential sites for nucleophilic attack.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) involves the transfer of electron density from a donor part of a molecule to an acceptor part upon electronic excitation. In this compound, the pyridine ring could act as a pi-electron system, while the nitro group is a strong electron-withdrawing group and the carbonyl chloride group also contributes to this effect. An investigation would likely involve analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A significant spatial separation between the HOMO (likely localized on the pyridine ring) and the LUMO (concentrated on the nitro and carbonyl groups) would suggest the potential for ICT, a phenomenon critical for understanding the molecule's photophysical properties.

Spectroscopic Interpretations and Simulations

Total Energy Distribution (TED) for Comprehensive Vibrational Assignments

A Total Energy Distribution (TED) analysis is instrumental in assigning calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsion. For this compound, this would involve correlating the computed vibrational spectrum (often from DFT calculations) with experimental infrared and Raman spectra. Key vibrational modes would include the symmetric and asymmetric stretching of the NO2 group, the C=O stretch of the carbonyl chloride, and various C-H and C-N stretching and bending modes of the pyridine ring. TED analysis would quantify the contribution of each internal coordinate to a given normal mode, providing a detailed understanding of the molecule's vibrational dynamics.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectrum Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating the electronic absorption spectra (UV-Vis) of molecules. This calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted spectrum would likely show absorptions corresponding to π→π* and n→π* transitions within the aromatic system and the carbonyl group. The results would be crucial for understanding the molecule's electronic transitions and its behavior when exposed to ultraviolet and visible light.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

The theoretical evaluation of Nonlinear Optical (NLO) properties involves calculating the molecular hyperpolarizability. Molecules with significant NLO properties often possess a strong donor-acceptor framework, leading to a large change in dipole moment upon excitation. The presence of the electron-withdrawing nitro and carbonyl chloride groups on the pyridine ring suggests that this compound might exhibit NLO behavior. Computational studies would quantify the first hyperpolarizability (β), a key parameter for second-order NLO materials. A significant calculated β value would indicate the potential for this compound in applications such as frequency conversion of light.

Derivatives and Analogs of 5 Nitropyridine 2 Carbonyl Chloride

Design and Synthesis of Functionalized Derivatives

The functionalization of 5-nitropyridine-2-carbonyl chloride can be systematically approached by targeting its three key reactive sites: the nitro group, the pyridine (B92270) ring, and the acyl chloride.

The nitro group at the 5-position of the pyridine ring is a key functional handle that can undergo several transformations. Reduction of the nitro group to an amine is a common and pivotal modification. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a nucleophile or be further derivatized.

For instance, the reduction of aromatic nitro compounds can be achieved using various reducing agents, with the product often depending on the reaction conditions. In neutral solutions, the reduction may yield a hydroxylamine, while in basic conditions, coupling reactions can lead to azo compounds. nowgonggirlscollege.co.in However, the most synthetically useful transformation is the complete reduction to an amine, typically accomplished with metal catalysts like palladium on carbon (Pd/C) and a hydrogen source. evitachem.com

The resulting 5-aminopyridine-2-carbonyl chloride or its derivatives can then be used in a variety of subsequent reactions, such as diazotization followed by substitution, or acylation and alkylation of the newly formed amino group.

The pyridine ring of this compound is electron-deficient due to the presence of the nitrogen heteroatom and the strongly electron-withdrawing nitro group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com While the hydrogen atoms on the ring are not readily displaced, the introduction of a good leaving group, such as a halogen, at positions activated by the nitro group (positions 3 and in some cases, 6) would facilitate substitution.

In related nitropyridine systems, such as 2-chloro-5-nitropyridine (B43025), the chlorine atom is readily displaced by a variety of nucleophiles. nih.gov These reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.net The reactivity of such systems is enhanced by the presence of the nitro group, which stabilizes the intermediate Meisenheimer complex. nih.gov

Alkylation of nitropyridines can also be achieved through vicarious nucleophilic substitution (VNS), where a carbanion bearing a leaving group attacks the electron-deficient ring. nih.govacs.org This method allows for the direct introduction of alkyl groups onto the pyridine ring.

The following table summarizes representative nucleophilic substitution reactions on nitropyridine systems analogous to this compound.

| Substrate | Nucleophile | Product | Reaction Conditions | Reference |

| 2-Chloro-5-nitropyridine | Aryloxide ion | Nitropyridyl aryl ether | Not specified | nih.gov |

| 2-Chloro-3-nitropyridine | Arenethiolates | 2-Arylthio-3-nitropyridine | Not specified | Not specified |

| 3-Nitropyridines | Sulfonyl-stabilized carbanions | Alkylated nitropyridines | KHMDS, DMF, -40 °C | nih.gov |

This table presents data for analogous compounds to illustrate the principles of substitution on the nitropyridine ring.

The acyl chloride group is a highly reactive functional group that readily undergoes nucleophilic acyl substitution. wikipedia.orglibretexts.org This reactivity allows for the straightforward synthesis of a wide range of carboxylic acid derivatives, including esters, amides, and anhydrides. wikipedia.org

The reaction of this compound with alcohols (alcoholysis) will yield the corresponding esters, while reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) will produce amides. wikipedia.org These reactions are typically rapid and can often be carried out at room temperature. The presence of a non-nucleophilic base, such as pyridine, can be used to scavenge the HCl that is generated during the reaction. wikipedia.org

The general mechanism for these transformations involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride leaving group. libretexts.org

The following table provides examples of typical transformations of an acyl chloride functional group.

| Nucleophile | Product Type | General Reaction |

| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |

| Amine (R'-NH₂) | Amide | R-COCl + R'-NH₂ → R-CONHR' + HCl |

| Carboxylic acid (R'-COOH) | Anhydride | R-COCl + R'-COOH → R-CO-O-CO-R' + HCl |

This table illustrates general reactions of the acyl chloride functionality.

Structure-Reactivity Relationship Studies in Analogous Pyridine Derivatives

The relationship between the structure of pyridine derivatives and their reactivity is a well-studied area, particularly in the context of nucleophilic aromatic substitution and the biological activity of the resulting compounds. The electronic properties and steric hindrance of substituents on the pyridine ring play a crucial role in determining the rate and regioselectivity of reactions.

In studies of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides, the spatial arrangement of the pyridine and benzothiazine rings was found to significantly influence their analgesic and anti-inflammatory activities. mdpi.com Similarly, structure-activity relationship (SAR) studies of pyrimidine-4-carboxamides as enzyme inhibitors have shown that modifications to substituents can dramatically alter potency and lipophilicity. researchgate.net

For nucleophilic aromatic substitution reactions on nitropyridines, the position of the nitro group relative to the leaving group is a key determinant of reactivity. The nitro group provides the necessary electron sink to stabilize the negatively charged intermediate. The rate of these substitutions is also influenced by the nature of the nucleophile and the solvent. researchgate.net

Comparative Analysis with Other Pyridine Acid Chlorides in Organic Transformations

The reactivity of this compound can be benchmarked against other pyridine acid chlorides to understand the influence of the nitro group. In general, acyl chlorides are highly reactive electrophiles. chemguide.co.uk However, the electronic nature of the pyridine ring can modulate this reactivity.

The presence of the electron-withdrawing nitro group at the 5-position is expected to increase the electrophilicity of the carbonyl carbon in this compound. This is due to the inductive and resonance effects of the nitro group, which pull electron density away from the acyl chloride functionality. Consequently, this compound is anticipated to be more reactive towards nucleophiles compared to an unsubstituted pyridine-2-carbonyl chloride.

Conversely, a pyridine-2-carbonyl chloride bearing an electron-donating group, such as an amino or methoxy (B1213986) group, would be expected to be less reactive. These groups would donate electron density to the ring, thereby reducing the electrophilicity of the carbonyl carbon.

The following table provides a qualitative comparison of the expected reactivity of various substituted pyridine-2-carbonyl chlorides towards a given nucleophile.

| Pyridine-2-carbonyl Chloride Derivative | Substituent at 5-position | Expected Relative Reactivity |

| This compound | -NO₂ (electron-withdrawing) | High |

| Pyridine-2-carbonyl chloride | -H (neutral) | Medium |

| 5-Aminopyridine-2-carbonyl chloride | -NH₂ (electron-donating) | Low |

This table is a qualitative prediction based on the electronic effects of the substituents.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. For the synthesis of 5-Nitropyridine-2-carbonyl chloride and related compounds, future research will likely prioritize the development of methodologies that are both sustainable and atom-economical.

Current synthetic routes to acyl chlorides often involve reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can generate hazardous byproducts. chemistrysteps.comprepchem.comlibretexts.org A key area of future research will be the exploration of catalytic methods that avoid the use of stoichiometric and hazardous reagents. For instance, the development of catalytic systems for the direct carbonylation of 5-nitro-2-chloropyridine could offer a more atom-economical route to the target molecule.

Another avenue for sustainable synthesis involves flow chemistry. Continuous flow reactors can offer improved safety, efficiency, and scalability for reactions involving hazardous reagents or intermediates. The development of a continuous flow process for the synthesis of this compound could significantly enhance the safety and sustainability of its production.

Detailed research findings in this area are still emerging, but the general trends in organic synthesis point towards a future where the production of compounds like this compound will be significantly greener and more efficient.

Table 1: Comparison of Synthetic Methodologies for Acyl Chloride Synthesis

| Method | Reagents | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|---|

| Traditional | Thionyl chloride, Oxalyl chloride | High reactivity, readily available | Generates corrosive byproducts (HCl, SO₂) | Low |

| Catalytic Carbonylation | CO, Catalyst (e.g., Palladium) | High atom economy | Requires high pressure and temperature | Medium |

| Electrochemical | CO₂, Electrode | Uses renewable feedstock, mild conditions | Can have selectivity issues | High |

| Flow Chemistry | Various | Improved safety and control, scalable | High initial equipment cost | High |

Exploration of Novel Applications in Interdisciplinary Fields

The unique electronic properties of the nitropyridine scaffold suggest that this compound could find applications in a variety of interdisciplinary fields beyond its traditional use as a synthetic intermediate.

In medicinal chemistry , the 5-nitropyridine moiety is a known pharmacophore present in various biologically active compounds. Future research could explore the synthesis of novel derivatives of this compound as potential therapeutic agents. The carbonyl chloride group provides a reactive handle for the facile introduction of a wide range of functional groups, enabling the creation of diverse molecular libraries for screening against various biological targets.

In materials science , the electron-withdrawing nature of the nitro group and the versatile reactivity of the carbonyl chloride make this compound an interesting building block for novel organic materials. For example, it could be used to synthesize polymers with tailored electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The incorporation of the polar nitropyridine unit could also lead to materials with interesting non-linear optical (NLO) properties.

In the field of supramolecular chemistry , this compound could be used to design and synthesize novel host-guest systems. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions, making it a versatile component for the construction of complex supramolecular architectures.

Integration of Advanced Machine Learning and AI in Molecular Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. acs.org For a compound like this compound, these computational tools can be applied in several key areas.

Molecular Design: Machine learning models can be trained on large datasets of known molecules to predict their physicochemical properties and biological activities. acs.orgrsc.orgmdpi.com This allows for the in silico design of novel derivatives of this compound with desired properties, such as improved efficacy as a drug candidate or enhanced performance as a material component. rsc.orgrsc.orgnih.govscripps.eduresearchgate.net Generative AI models can even propose entirely new molecular structures based on desired functionalities. acs.org

Reaction Prediction and Optimization: AI algorithms can predict the outcome of chemical reactions, including yield and potential side products. chemicalbook.comreddit.com This can be used to optimize the synthesis of this compound by identifying the most efficient reaction conditions and minimizing waste. For example, an AI model could predict the optimal catalyst and solvent system for a more sustainable synthesis route.

The application of AI and ML in these areas is still in its early stages but holds immense promise for accelerating the discovery and development of new applications for this compound.

Table 2: Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Tool | Potential Impact |

|---|---|---|

| Molecular Design | Generative Models, QSAR | Design of novel derivatives with targeted properties |

| Reaction Prediction | Predictive Algorithms | Optimization of synthetic routes for higher yield and sustainability |

| Retrosynthesis | Retrosynthesis Software | Discovery of new and more efficient synthetic pathways |

Expansion into Specialized Niche Applications within Advanced Materials and Catalysis

Beyond the broader applications in materials science, this compound has the potential to be utilized in more specialized, high-performance applications.

In advanced materials , the compound could be a precursor for the synthesis of energetic materials or high-temperature polymers. The presence of the nitro group suggests potential energetic properties, while the rigid pyridine ring could contribute to thermal stability in polymeric structures.

In the field of catalysis , pyridine-based ligands are widely used in transition metal catalysis. While this compound itself is not a typical ligand, it can be readily converted into a variety of bidentate or tridentate ligands. The electronic properties of these ligands can be fine-tuned by the presence of the nitro group, which could lead to the development of highly active and selective catalysts for a range of organic transformations. For example, ruthenium carbonyl complexes bearing pyridine-alkoxide ligands have shown catalytic activity in alcohol oxidation. researchgate.net

The development of such niche applications will require further research into the fundamental properties of this compound and its derivatives, as well as creative synthetic strategies to incorporate it into functional materials and catalytic systems.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 5-Nitropyridine-2-carbonyl chloride in laboratory settings?

- Answer : Strict safety measures are required due to its reactivity and potential hazards. Key protocols include:

- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Work in a well-ventilated fume hood to minimize inhalation of vapors or dust .

- Avoid generating aerosols; use inert solvents to reduce dust formation .

- Store in a cool, dry place in tightly sealed containers away from incompatible substances (e.g., strong bases or oxidizers) .

Q. What are the primary synthetic routes for preparing this compound?

- Answer : While direct synthesis data is limited, analogous compounds (e.g., pyridine derivatives) suggest methods such as:

- Nitro-group introduction : Nitration of pyridine precursors followed by chlorination at the 2-position .

- Carbonyl chloride formation : Reaction of 5-nitropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .